(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride
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Overview
Description
®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound features a phenyl group attached to a pyrrolidine ring, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
It’s structurally similar to ephedrine , which is known to act as a stimulant and appetite suppressant .
Mode of Action
Ephedrine acts as a stimulant by increasing the activity of the central nervous system .
Biochemical Pathways
Methanol, a related compound, is known to be metabolized via the formaldehyde and formic acid pathways .
Pharmacokinetics
The solubility of similar compounds has been shown to increase with increasing temperature , which could potentially impact the bioavailability of this compound.
Result of Action
Based on its structural similarity to ephedrine, it may have similar effects, such as increased heart rate and blood pressure .
Action Environment
The solubility of similar compounds has been shown to increase with increasing temperature , suggesting that temperature could potentially influence the action and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride typically involves several steps:
Chlorination Reaction: The starting material undergoes chlorination to introduce a chlorine atom.
Chiral Reduction Reaction: The chlorinated intermediate is subjected to chiral reduction to obtain the desired stereochemistry.
Amination and Salification: The reduced intermediate is then aminated, followed by salification with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Methylpyrrolidine-2-methanol
- (2S)-1-Ethyl-2-pyrrolidinyl]methanol
- (2S)-1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol
Uniqueness
®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride is unique due to its specific chiral configuration and the presence of both phenyl and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQHPZOHYDIWLB-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H](C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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